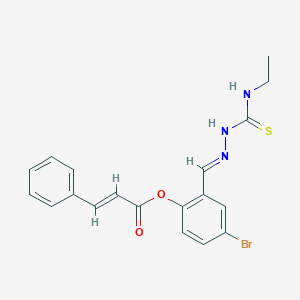
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple synthetic routes. One common method includes the reaction of 4-bromo-2-nitrophenyl hydrazine with ethyl isothiocyanate, followed by esterification with 3-phenylacrylic acid . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate include:
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a different ester group, leading to variations in reactivity and applications.
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate:
Properties
CAS No. |
477731-05-8 |
|---|---|
Molecular Formula |
C19H18BrN3O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18BrN3O2S/c1-2-21-19(26)23-22-13-15-12-16(20)9-10-17(15)25-18(24)11-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,21,23,26)/b11-8+,22-13+ |
InChI Key |
JZLSGFRXPBVJPK-FOEFPTFZSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















